2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
2,2-Dimethyl-3-oxabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . This method involves multiple steps, including the formation of alpha-diazoacetate intermediates and their subsequent cyclization.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as photochemical cycloaddition reactions. These methods allow for the efficient synthesis of the compound on a larger scale, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and developing enzyme inhibitors .
Comparison with Similar Compounds
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Comparison: 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2,2-dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)8(6(9)10)3-5(8)4-11-7/h5H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHIDHXSMGJYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC2CO1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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